

GSK5852: A Technical Guide to a Novel HCV NS5B Polymerase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK5852, also known as GSK2485852, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a critical component of the HCV replication machinery, the NS5B polymerase represents a prime target for antiviral therapies. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of **GSK5852**, supported by detailed experimental protocols and data visualizations.

Chemical Structure and Properties

GSK5852 is a complex organic molecule with the IUPAC name (4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-2-fluorophenyl)boronic acid. Its chemical structure is depicted below.

Table 1: Chemical and Physicochemical Properties of **GSK5852**

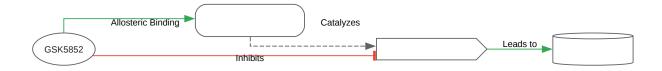


| Property | Value | |
|------------------|---|--|
| IUPAC Name | (4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3- (methylcarbamoyl)benzofuran-6- yl)methylsulfonamido)methyl)-2- fluorophenyl)boronic acid | |
| Synonyms | GSK2485852, GSK-5852 | |
| Chemical Formula | C27H25BF2N2O6S | |
| Molecular Weight | 554.37 g/mol | |
| Appearance | Solid | |
| Purity | >98% (typical for research grade) | |
| Solubility | Soluble in DMSO | |

Mechanism of Action

GSK5852 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, GSK5852 binds to an allosteric site on the enzyme.[3] This binding event induces a conformational change in the enzyme, rendering it inactive. Specifically, GSK5852 is thought to bind to a shallow, hydrophobic pocket in the "thumb" domain of the NS5B polymerase, approximately 35 Å from the catalytic active site located in the "palm" domain.[4][5]

The binding of **GSK5852** to this allosteric site is believed to inhibit the initiation step of RNA synthesis.[1][2] This is achieved by stabilizing the β -flap of the polymerase in a closed, inactive state and disrupting the RNA processing channels through direct spatial contact.[1][2]



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Mechanism of GSK5852 Inhibition.

In Vitro Antiviral Activity and Selectivity

GSK5852 demonstrates potent antiviral activity against various HCV genotypes in cell-based replicon assays. The 50% effective concentration (EC50) values are in the low nanomolar range, indicating high potency. Furthermore, **GSK5852** exhibits a favorable resistance profile, maintaining activity against common NS5B resistance mutations.[6]

Table 2: In Vitro Antiviral Activity of GSK5852

| HCV Genotype/Mutant | Assay System | EC50 (nM) |
|---------------------|----------------|-----------|
| Genotype 1a (GT1a) | Replicon Assay | 3.0 |
| Genotype 1b (GT1b) | Replicon Assay | 1.7 |
| GT1a C316Y Mutant | Replicon Assay | 3.2 |
| GT1b C316N Mutant | Replicon Assay | 1.9 |

The selectivity of **GSK5852** is highlighted by its significantly higher cytotoxicity concentrations (CC50) compared to its effective concentrations, resulting in a high selectivity index (SI).

Table 3: In Vitro Cytotoxicity of GSK5852

| Cell Line | Assay | CC50 (µM) |
|-----------|--------------------|-----------|
| Huh-7 | MTT Assay | >50 |
| HepG2 | Cytotoxicity Assay | >50 |
| MT-4 | Cytotoxicity Assay | >17 |
| Vero | Cytotoxicity Assay | 8.1 |

Enzymatic Inhibition

In biochemical assays, **GSK5852** directly inhibits the enzymatic activity of the recombinant HCV NS5B polymerase with a 50% inhibitory concentration (IC50) in the nanomolar range.



Table 4: Enzymatic Inhibition of HCV NS5B Polymerase by GSK5852

| Enzyme | Assay | IC50 (nM) |
|------------------------------------|-----------------------|-----------|
| Recombinant HCV NS5B Polymerase | RdRp Inhibition Assay | 50 |
| NS5BΔ21 1b 316N Mutant | RdRp Inhibition Assay | 130 |

Experimental Protocols HCV Replicon Assay for EC50 Determination

This protocol outlines the determination of the antiviral activity of **GSK5852** using an HCV subgenomic replicon system in Huh-7 cells.



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HCV Replicon Assay Workflow.

Materials:

- Huh-7 human hepatoma cells
- HCV subgenomic replicon plasmid (e.g., containing a luciferase reporter gene)
- Lipofectamine 3000 or similar transfection reagent
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- GSK5852 stock solution in DMSO



- 96-well plates
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
- Transfection: Transfect the cells with the HCV replicon RNA using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Addition: After 2 hours of incubation post-transfection, add serial dilutions of GSK5852 to the wells. Include a DMSO-only control.
- Incubation: Incubate the plates for 40-72 hours at 37°C in a 5% CO2 incubator.[7]
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis: Plot the luciferase activity against the log of the GSK5852 concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay (MTT Method)

This protocol describes the assessment of the cytotoxic effects of **GSK5852** on Huh-7 cells using the MTT assay.

Materials:

- Huh-7 cells
- DMEM with 10% FBS
- GSK5852 stock solution in DMSO
- 96-well plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well and incubate overnight.[8]
- Compound Treatment: Treat the cells with a range of concentrations of GSK5852 for 72 hours.[8]
- MTT Addition: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
- Solubilization: Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC50 value from the dose-response curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol details the measurement of the inhibitory activity of **GSK5852** on recombinant HCV NS5B polymerase.

Materials:

- Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated NS5BΔ21)
- Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 50 mM NaCl)[4]
- Poly(rA)/oligo(dT)15 template/primer[4]



- UTP (unlabeled and [α-32P]-labeled)
- GSK5852 stock solution in DMSO
- Filter plates or spin columns for separating incorporated and unincorporated nucleotides

Procedure:

- Reaction Setup: In a reaction tube or well, combine the reaction buffer, purified NS5B enzyme, and the poly(rA)/oligo(dT)15 template/primer.
- Inhibitor Addition: Add various concentrations of GSK5852 or DMSO as a control.
- Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of unlabeled and [α-32P]-labeled UTP.
- Incubation: Allow the reaction to proceed for a defined period (e.g., 50 minutes) at the optimal temperature for the enzyme.[4]
- Termination and Separation: Stop the reaction and separate the newly synthesized radiolabeled RNA from the unincorporated nucleotides using a filter plate or spin column.
- Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
- Data Analysis: Calculate the percentage of inhibition for each GSK5852 concentration relative to the DMSO control and determine the IC50 value from the dose-response curve.

Conclusion

GSK5852 is a highly potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with a well-defined mechanism of action. Its strong in vitro antiviral activity against various HCV genotypes and favorable resistance profile make it a significant compound in the study of HCV replication and the development of novel anti-HCV therapeutics. The provided experimental protocols offer a framework for the further investigation and characterization of **GSK5852** and other similar antiviral agents.



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